3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
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Overview
Description
3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an isopropyl group, and a tetrahydropyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyrimidine intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Isopropylation: The isopropyl group is added through an alkylation reaction, typically using isopropyl bromide or chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and isopropyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, isopropyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical structure and reactivity. It may act as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbothioamide: Similar structure but with a carbothioamide group instead of a carboximidamide group.
1-Benzyl-3-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
The uniqueness of 3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-benzyl-N'-hydroxy-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)18-9-12(13(16)17-22)14(20)19(15(18)21)8-11-6-4-3-5-7-11/h3-7,9-10,22H,8H2,1-2H3,(H2,16,17) |
InChI Key |
AJBWQWDJFIRUNT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)/C(=N/O)/N |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N |
solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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